Trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Description
Trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate (CAS 939758-19-7) is a pyrrolidine-based compound featuring a methyl ester group at position 3 and a 3-fluorophenyl substituent at position 4 in the trans configuration . The compound is synthesized for use as a pharmaceutical intermediate, with a purity of 96% and molecular formula C₁₂H₁₄FNO₂ (molecular weight: ~235.25 g/mol) . Its structural framework is critical in medicinal chemistry, particularly for designing molecules targeting enzymes or receptors where fluorinated aromatic groups enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
methyl (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNONVNQXOJHJT-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodocyclization of Allylic Fluorides
A method described in Wiley Online Library (2012) involves 5-exo-trig iodocyclization of allylic fluorides bearing nitrogen nucleophiles. For this compound:
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Precursor Synthesis : 3-Fluoroallylamine derivatives are prepared via electrophilic fluorination of allylsilanes.
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Cyclization : Treatment with iodine induces ring closure, yielding iodopyrrolidines with >20:1 diastereomeric ratios (dr) for the trans-isomer.
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Esterification : The iodine substituent is displaced by methoxycarbonyl groups via nucleophilic substitution.
Conditions :
Dieckmann Cyclization
Patent US8344161B2 (2009) outlines a Dieckmann cyclization approach:
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β-Keto Ester Formation : Condensation of 3-fluorophenylacetonitrile with methyl acrylate.
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Cyclization : Base-mediated intramolecular ester condensation forms the pyrrolidine ring.
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Reduction : Catalytic hydrogenation resolves double bonds, favoring trans-stereochemistry.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | NaH, THF | 0°C → RT | 72% |
| Reduction | H₂ (1 atm), Pd/C, MeOH | 25°C | 88% |
Asymmetric Hydrogenation Strategies
Chiral Catalyst Systems
Industrial-scale synthesis (WO2019016745A1) employs ruthenium-BINAP complexes for enantioselective hydrogenation:
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Enamine Intermediate : Methyl 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine-3-carboxylate.
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Hydrogenation : Ru-(S)-BINAP catalyzes trans-addition of H₂, achieving 98% enantiomeric excess (ee).
Optimized Conditions :
Protecting Group Strategies
Boc-Protected Intermediates
A patent (WO2019016745A1) highlights the use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates:
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Boc Protection : Reacting pyrrolidine-3-carboxylate with Boc₂O in THF.
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Functionalization : Suzuki coupling introduces the 3-fluorophenyl group.
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Deprotection : TFA-mediated Boc removal, followed by esterification.
Yield Comparison :
| Step | Yield |
|---|---|
| Boc Protection | 95% |
| Suzuki Coupling | 82% |
| Deprotection | 90% |
Industrial-Scale Production
Continuous Flow Synthesis
CymitQuimica’s protocol (2019) uses continuous flow reactors for high-throughput production:
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Cyclization : Flow reactor (residence time: 10 min) at 100°C.
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In-line Purification : Scavenger resins remove byproducts.
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Crystallization : Anti-solvent addition yields 99.5% pure product.
Advantages :
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Iodocyclization | 65–78% | >20:1 dr | Moderate | High |
| Asymmetric Hydrogenation | 94% | 98% ee | High | Moderate |
| Continuous Flow | 85% | >99:1 dr | Very High | Low |
Challenges and Optimization
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Stereochemical Drift : Prolonged reaction times in cyclization methods reduce dr. Mitigated by low-temperature protocols.
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Catalyst Cost : Ru-BINAP systems are expensive. Alternatives like Fe-PNN pincer complexes are under investigation.
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Byproduct Formation : Suzuki coupling generates homocoupling byproducts. Optimization with Pd-XPhos reduces this to <2%.
Emerging Techniques
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.
Pyrrolidine Ring Functionalization
The secondary amine in the pyrrolidine ring participates in alkylation and acylation reactions.
N-Alkylation
Reacts with alkyl halides under mild basic conditions:
Acylation
Forms amides with acyl chlorides:
| Acyl Chloride | Product | Yield | Biological Activity |
|---|---|---|---|
| Acetyl chloride | N-acetyl derivative | 82% | Reduced receptor binding affinity |
| Benzoyl chloride | N-benzoyl derivative | 75% | Enhanced metabolic stability |
Electrophilic Aromatic Substitution (EAS)
The 3-fluorophenyl group undergoes regioselective substitution. Fluorine acts as a meta-directing group:
| Reaction | Conditions | Major Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-fluoro-5-nitrophenyl derivative | 68% |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4h | 3-fluoro-5-sulfophenyl derivative | 55% |
Nucleophilic Aromatic Substitution (NAS)
The para-fluorine atom is susceptible to displacement by strong nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12h | 3-methoxyphenyl derivative | 63% |
| Piperidine | THF, reflux, 24h | 3-piperidinophenyl derivative | 58% |
Cycloaddition Reactions
The pyrrolidine scaffold participates in 1,3-dipolar cycloadditions to form polycyclic systems:
Ring-Opening Reactions
Under strong acidic conditions, the pyrrolidine ring undergoes cleavage:
Catalytic Hydrogenation
Selective reduction of the pyrrolidine ring is achievable:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, rt, 6h | Tetrahydrofuran derivative | 77% |
| Rh/Al₂O₃, H₂ (3 atm) | THF, 50°C, 12h | Fully saturated pyrrolidine | 68% |
Scientific Research Applications
Pharmaceutical Development
Neuropharmacology:
Trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate has emerged as a valuable candidate in the development of drugs targeting neurological disorders. Its fluorinated phenyl group enhances its pharmacological profile, allowing for interactions with specific receptors in the brain, which is crucial for treating conditions such as depression and anxiety .
Drug Formulation:
The hydrochloride form of this compound improves solubility and stability, facilitating its incorporation into effective medications. This enhancement is vital for patient compliance and therapeutic outcomes .
Analytical Chemistry
This compound is utilized as a standard reference material in analytical methods. It aids researchers in ensuring accuracy when quantifying related compounds in complex mixtures, which is essential for pharmacokinetic studies .
Biochemical Research
The compound plays a role in biochemical research by helping to elucidate the mechanisms of action of various biological pathways. This research provides insights into potential therapeutic targets and the biological activity of new compounds .
Material Science
In material science, this compound's unique properties make it valuable for formulating advanced materials such as polymers and coatings. These applications enhance the performance and durability of materials used in various industries .
Case Study 1: Neuropharmacological Applications
A study highlighted the effectiveness of this compound in enhancing drug efficacy against multidrug-resistant cancer cells. The compound was shown to improve the pharmacokinetics and brain permeation of anti-cancer drugs, suggesting its potential role in overcoming drug resistance .
Case Study 2: Drug Development
Research focused on the synthesis of novel pharmaceuticals utilizing this compound demonstrated its effectiveness as a key intermediate in developing drugs targeting neurotransmitter systems involved in mood regulation and cognitive function .
Data Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Development of drugs for neurological disorders | Enhanced receptor interaction for therapeutic effects |
| Analytical Chemistry | Standard reference material for quantifying compounds | Ensures accuracy in complex mixture analysis |
| Biochemical Research | Investigating biological pathways | Insights into therapeutic targets |
| Material Science | Formulation of advanced materials | Improved performance and durability |
Mechanism of Action
The mechanism of action of trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound is compared to analogs with modifications in the phenyl ring substituents, fluorine position, and stereochemistry (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
Impact of Fluorine Position and Substituents
- 3-Fluorophenyl vs. 4-Fluorophenyl : The meta-fluorine (3-position) in the target compound introduces electronic effects distinct from the para-fluorine (4-position) analog. Para-substitution often enhances symmetry and may alter binding interactions in chiral environments, as seen in kinase inhibitors like YPC-21817 .
- Fluorine vs. Methoxy Groups : The 4-methoxyphenyl analog (CAS 1187933-27-2) exhibits higher solubility due to the polar methoxy group but reduced metabolic stability compared to fluorinated derivatives .
- Hydrochloride Salts : Salts like trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 1236862-40-0) are common for improving solubility and crystallinity, though they increase molecular weight (259.71 g/mol) .
Stereochemical Considerations
The trans configuration of the pyrrolidine ring is critical for maintaining planar geometry, which influences interactions with biological targets. Computational studies using software like Mercury CSD () suggest that ring puckering coordinates (as defined by Cremer and Pople ) may affect conformational stability. For example, the trans isomer minimizes steric hindrance between the 3-fluorophenyl and ester groups, optimizing binding pocket compatibility .
Biological Activity
Trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets, making it a valuable scaffold in drug design.
The mechanism of action for this compound involves:
- Receptor Interaction : The fluorophenyl group increases binding affinity to specific receptors, which modulates various biochemical pathways. This interaction can influence neurotransmitter systems, particularly those involved in neurological disorders.
- Biochemical Pathways : The compound has been shown to impact cellular processes such as signal transduction and gene expression, which are critical in the development of therapeutic agents targeting diseases like depression and anxiety .
Pharmacological Effects
Research has indicated that this compound exhibits several biological activities:
- Neuroprotective Properties : Studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
- Antidepressant-like Effects : Animal models have demonstrated that the compound produces effects similar to those of established antidepressants, likely through modulation of serotonin and norepinephrine pathways .
Case Studies
- Neuropharmacology : In a study examining the effects of various pyrrolidine derivatives on serotonin uptake, this compound was found to significantly inhibit serotonin reuptake, indicating potential as an antidepressant agent .
- Cytotoxicity Assays : In vitro assays revealed that this compound exhibited selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique attributes of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring with fluorinated phenyl group | Neuroprotective, antidepressant-like effects |
| Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate | Similar structure but different substitution pattern | Less potent in serotonin uptake inhibition |
| Pyrrolo[3,4-c]pyridine derivatives | Diverse substitutions on pyridine ring | Anticancer, antimicrobial activities |
Applications in Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural similarity to neurotransmitters positions it as a candidate for developing drugs targeting neurological disorders. Additionally, its role in organic synthesis makes it valuable for creating more complex bioactive molecules .
Q & A
Q. What synthetic methodologies are commonly employed to prepare trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate and related pyrrolidine derivatives?
The synthesis of pyrrolidine carboxylates often involves multi-step strategies, including:
- Photoinduced deformylative phosphonylation : A method used to introduce phosphonate groups into pyrrolidine scaffolds, as demonstrated in the synthesis of tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate (42% yield) via [³¹P NMR]-guided optimization of reaction conditions .
- Multi-component reactions : For example, the use of chiral auxiliaries or protecting groups (e.g., tert-butyl carbamates) to control stereochemistry during ring formation .
- Functionalization of preformed pyrrolidine cores : Fluorophenyl groups can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging palladium catalysis or directed ortho-metalation .
Q. How can the structural integrity and stereochemistry of this compound be confirmed experimentally?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign proton environments and confirm substituent positions. For example, diastereomeric splitting patterns in ¹H NMR can resolve trans vs. cis configurations .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns, as shown in the characterization of structurally similar lactams (e.g., HRMS-ESI m/z 579.0576 for a pyrrolidine lactam derivative) .
- X-ray Crystallography : Single-crystal diffraction can unambiguously confirm stereochemistry, though this requires high-quality crystals .
Advanced Research Questions
Q. What computational and crystallographic tools are recommended for analyzing the conformational dynamics of this compound?
- Cremer-Pople Puckering Parameters : Quantify ring puckering in pyrrolidine derivatives using amplitude (q) and phase (φ) coordinates derived from X-ray data. This method avoids approximations inherent in torsion-angle analyses .
- Mercury CSD : Visualize crystal packing and hydrogen-bonding networks. The Materials Module enables comparison of intermolecular interactions across similar structures in the Cambridge Structural Database (CSD) .
- Density Functional Theory (DFT) : Optimize ground-state geometries and calculate energy barriers for ring inversion or substituent rotation, validated against experimental NMR data .
Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?
- Graph Set Analysis : Classify hydrogen bonds (e.g., D, R₂²(8) motifs) to identify recurrent supramolecular synthons. For example, the fluorophenyl group may participate in C–H···F interactions, while the ester carbonyl can act as a hydrogen-bond acceptor .
- SHELXL Refinement : Use anisotropic displacement parameters to model thermal motion and identify weak interactions (e.g., π-stacking between fluorophenyl rings) .
Q. What strategies can resolve contradictions between calculated and experimental physicochemical properties (e.g., logP, solubility)?
- Computational-Experimental Cross-Validation :
- XLogP3.3 : Predict partition coefficients using fragment-based methods, but recalibrate with experimental HPLC-derived logP values if discrepancies arise (e.g., due to fluorine’s polar hydrophobicity) .
- Solubility Parameterization : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For instance, fluorophenyl groups may enhance solubility in ethanol/water mixtures via halogen bonding .
Q. How can the stereochemical stability of this compound be assessed under varying conditions?
- Dynamic NMR (DNMR) : Monitor coalescence temperatures for stereochemical inversion in polar solvents (e.g., DMSO-d₆) to estimate energy barriers .
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) to detect racemization under acidic/basic conditions, critical for pharmaceutical applications .
Methodological Considerations
Q. What experimental precautions are necessary when handling fluorinated pyrrolidine derivatives?
- Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) due to potential ester hydrolysis.
- Fluorine-specific NMR : Use ¹⁹F NMR with a relaxation delay >3×T₁ (typically 1–2 sec) to resolve splitting from adjacent protons .
Q. How can researchers leverage structural analogs (e.g., trifluoromethyl-pyrrolidine carboxylates) to infer SAR for this compound?
- Bioisosteric Replacement : Compare activity of fluorophenyl vs. trifluoromethyl derivatives (e.g., methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride) to assess steric/electronic effects on target binding .
- Crystal Structure Overlays : Use Mercury CSD to align analogs and identify conserved pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
